

An In-Depth Technical Guide to 3,5-Di-tert-butylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Di-tert-butylbenzaldehyde

Cat. No.: B094254

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,5-Di-tert-butylbenzaldehyde**, a sterically hindered aromatic aldehyde with significant applications in organic synthesis. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and includes key spectroscopic data for characterization. The information is presented to support its use in research, particularly in the development of novel pharmaceuticals and specialty chemicals.

Chemical and Physical Properties

3,5-Di-tert-butylbenzaldehyde is a white to off-white crystalline solid. Its bulky tert-butyl groups provide significant steric hindrance, influencing its reactivity and physical properties. It is primarily used as a chemical intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of **3,5-Di-tert-butylbenzaldehyde**

Property	Value	Reference(s)
CAS Number	17610-00-3	[1]
Molecular Formula	C ₁₅ H ₂₂ O	[1]
Molecular Weight	218.33 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	85-89 °C	
Boiling Point	Not available	
Density	0.913 g/cm ³	[2]
Solubility	Slightly soluble in water; soluble in organic solvents such as ethanol, acetone, and chloroform.	[2]
Purity	Typically ≥97%	

Synthesis of 3,5-Di-tert-butylbenzaldehyde

The synthesis of **3,5-Di-tert-butylbenzaldehyde** can be achieved through various methods. A common and effective laboratory-scale synthesis involves the formylation of 1,3-di-tert-butylbenzene. The following protocol details a representative procedure.

Experimental Protocol: Formylation of 1,3-Di-tert-butylbenzene

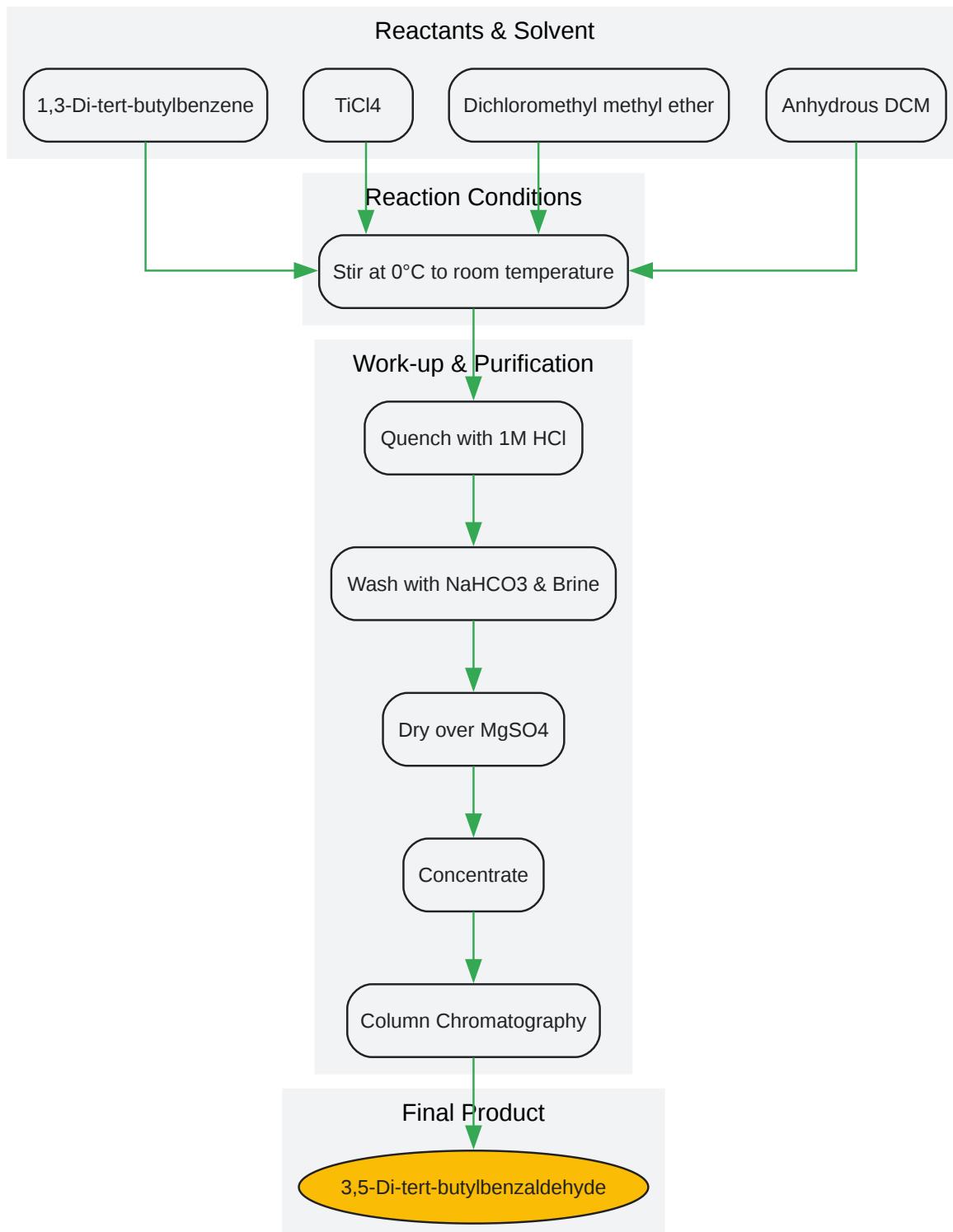
This protocol describes the synthesis of **3,5-Di-tert-butylbenzaldehyde** from 1,3-di-tert-butylbenzene using a formylation reaction.

Materials:

- 1,3-Di-tert-butylbenzene
- Anhydrous Dichloromethane (DCM)

- Titanium tetrachloride ($TiCl_4$)
- Dichloromethyl methyl ether (DCME)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Equipment:


- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Inert atmosphere setup (e.g., nitrogen or argon)
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,3-di-tert-butylbenzene (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
- Addition of Reagents: To the stirred solution, slowly add titanium tetrachloride (1.1 equivalents) via a syringe. Following this, add dichloromethyl methyl ether (1.1 equivalents) dropwise from a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1 M hydrochloric acid with vigorous stirring.
- Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield **3,5-Di-tert-butylbenzaldehyde** as a white solid.

Synthesis Workflow

Synthesis of 3,5-Di-tert-butylbenzaldehyde

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of 3,5-Di-tert-butylbenzaldehyde.**

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of **3,5-Di-tert-butylbenzaldehyde**.

Table 2: ^1H and ^{13}C NMR Spectroscopic Data

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	9.95	s	1H, -CHO
7.70	t, $J = 1.8$ Hz	1H, Ar-H	
7.60	d, $J = 1.8$ Hz	2H, Ar-H	
1.35	s	18H, $-\text{C}(\text{CH}_3)_3$	
^{13}C NMR	192.9	C=O	
152.0	Ar-C		
136.5	Ar-C		
129.5	Ar-CH		
124.0	Ar-CH		
35.1	$-\text{C}(\text{CH}_3)_3$		
31.4	$-\text{C}(\text{CH}_3)_3$		

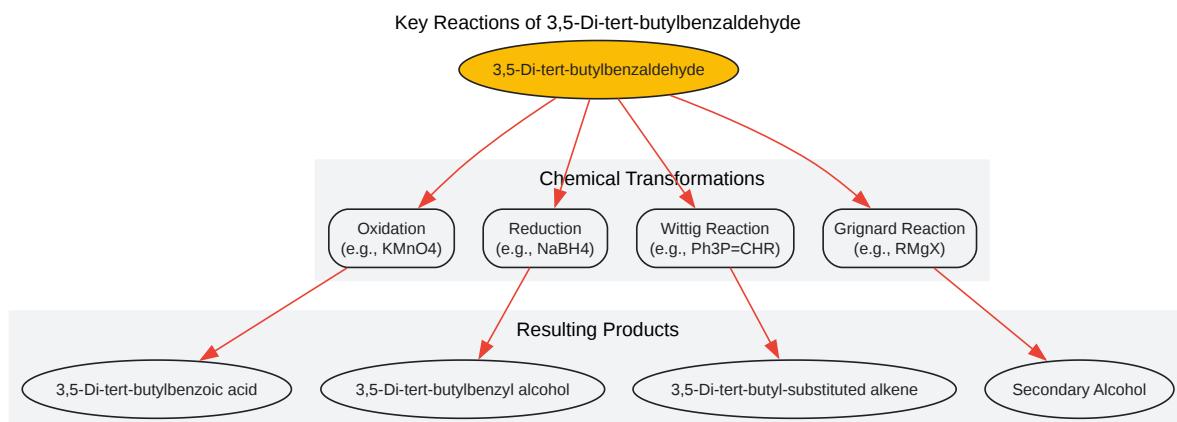

Note: NMR data can vary slightly depending on the solvent used.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopy	Key Peaks/Fragments	Interpretation
IR (cm^{-1})	~2960	C-H stretch (aliphatic)
~2870, ~2730		C-H stretch (aldehyde)
~1700	C=O stretch (aldehyde)	
~1600, ~1480	C=C stretch (aromatic)	
MS (m/z)	218 (M^+)	Molecular ion
203	$[\text{M} - \text{CH}_3]^+$	
189	$[\text{M} - \text{CHO}]^+$	
57	$[\text{C}(\text{CH}_3)_3]^+$ (base peak)	

Logical Relationships in Reactivity

The chemical reactivity of **3,5-Di-tert-butylbenzaldehyde** is largely dictated by the aldehyde functional group and the sterically hindered aromatic ring. The following diagram illustrates some of its key chemical transformations.

[Click to download full resolution via product page](#)

Caption: Key chemical transformations of **3,5-Di-tert-butylbenzaldehyde**.

Conclusion

3,5-Di-tert-butylbenzaldehyde is a valuable building block in organic synthesis, offering a unique combination of a reactive aldehyde group and significant steric bulk. The data and protocols presented in this guide are intended to facilitate its effective use in the laboratory for the development of new chemical entities with potential applications in pharmaceuticals, materials science, and other areas of chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Bis(tert-butyl)benzaldehyde | C15H22O | CID 1268253 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3,5-Di-tert-butylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094254#3-5-di-tert-butylbenzaldehyde-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com